molecular formula C23H25FN2O3 B3163410 (2,3-Dimethoxy-benzyl)-(2-fluoro-5-methoxy-benzyl)-pyridin-2-ylmethyl-amine CAS No. 883549-47-1

(2,3-Dimethoxy-benzyl)-(2-fluoro-5-methoxy-benzyl)-pyridin-2-ylmethyl-amine

Cat. No.: B3163410
CAS No.: 883549-47-1
M. Wt: 396.5 g/mol
InChI Key: ZAYNPSNTFHYDFV-UHFFFAOYSA-N
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Description

(2,3-Dimethoxy-benzyl)-(2-fluoro-5-methoxy-benzyl)-pyridin-2-ylmethyl-amine is a complex organic compound that features a combination of methoxy, fluoro, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxy-benzyl)-(2-fluoro-5-methoxy-benzyl)-pyridin-2-ylmethyl-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzylamine derivatives, followed by the introduction of the pyridinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran. The final step usually involves purification through column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial. Additionally, industrial methods may employ continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxy-benzyl)-(2-fluoro-5-methoxy-benzyl)-pyridin-2-ylmethyl-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

(2,3-Dimethoxy-benzyl)-(2-fluoro-5-methoxy-benzyl)-pyridin-2-ylmethyl-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxy-benzyl)-(2-fluoro-5-methoxy-benzyl)-pyridin-2-ylmethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction mechanisms that lead to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dimethoxy-benzyl)-(2-chloro-5-methoxy-benzyl)-pyridin-2-ylmethyl-amine
  • (2,3-Dimethoxy-benzyl)-(2-bromo-5-methoxy-benzyl)-pyridin-2-ylmethyl-amine
  • (2,3-Dimethoxy-benzyl)-(2-iodo-5-methoxy-benzyl)-pyridin-2-ylmethyl-amine

Uniqueness

The presence of the fluoro group in (2,3-Dimethoxy-benzyl)-(2-fluoro-5-methoxy-benzyl)-pyridin-2-ylmethyl-amine imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro, bromo, and iodo analogs, which may have different steric and electronic effects.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-N-[(2-fluoro-5-methoxyphenyl)methyl]-N-(pyridin-2-ylmethyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3/c1-27-20-10-11-21(24)18(13-20)15-26(16-19-8-4-5-12-25-19)14-17-7-6-9-22(28-2)23(17)29-3/h4-13H,14-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYNPSNTFHYDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CN(CC2=C(C(=CC=C2)OC)OC)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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